(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol
Brand Name: Vulcanchem
CAS No.: 2113728-19-9
VCID: VC11547518
InChI: InChI=1S/C6H9IO4/c7-3-2-11-4(1-8)6(10)5(3)9/h2,4-6,8-10H,1H2/t4-,5-,6-/m1/s1
SMILES:
Molecular Formula: C6H9IO4
Molecular Weight: 272.04 g/mol

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol

CAS No.: 2113728-19-9

Cat. No.: VC11547518

Molecular Formula: C6H9IO4

Molecular Weight: 272.04 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol - 2113728-19-9

Specification

CAS No. 2113728-19-9
Molecular Formula C6H9IO4
Molecular Weight 272.04 g/mol
IUPAC Name (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol
Standard InChI InChI=1S/C6H9IO4/c7-3-2-11-4(1-8)6(10)5(3)9/h2,4-6,8-10H,1H2/t4-,5-,6-/m1/s1
Standard InChI Key KFXRSUGIRMUELU-HSUXUTPPSA-N
Isomeric SMILES C1=C([C@H]([C@@H]([C@H](O1)CO)O)O)I
Canonical SMILES C1=C(C(C(C(O1)CO)O)O)I

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula, C₆H₉IO₄, reflects a pyranose ring system substituted with hydroxymethyl, hydroxyl, and iodine groups. Its SMILES notation, C1=C([C@H]([C@@H]([C@H](O1)CO)O)O)I, explicitly defines the stereochemistry at positions 2, 3, and 4 as R, S, and S, respectively . This configuration is critical for its reactivity in cross-coupling reactions, as the spatial arrangement of hydroxyl groups influences hydrogen bonding and metal coordination .

Synthesis and Reactivity

Preparation from Carbohydrate Precursors

This iodinated glycal is synthesized via iodination of glucal derivatives. For instance, 2-iodoglucal (a closely related precursor) is generated by treating tri-O-acetyl-D-glucal with iodine monochloride, followed by deprotection . The final compound is obtained through stereoselective hydroxylation, preserving the (2R,3S,4S) configuration .

Physicochemical Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values for various adducts, essential for mass spectrometric identification :

Adductm/zPredicted CCS (Ų)
[M+H]⁺272.96184143.3
[M+Na]⁺294.94378146.0
[M-H]⁻270.94728137.8

These values aid in distinguishing this compound from isomers in complex mixtures.

Thermal and Spectroscopic Characteristics

  • Melting Point: 154–155°C (observed for derivative 3d) .

  • IR Spectroscopy: Key bands include O-H stretch (3210 cm⁻¹), C≡C stretch (2130 cm⁻¹), and C-I stretch (960 cm⁻¹) .

  • Optical Rotation: [α]²⁰_D = +36.0 (c = 0.1, CHCl₃), confirming chirality .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CD₃OD):

  • δ 8.05 (s, 1H, H-1), 4.49 (s, 1H, H-2), 4.37 (s, 1H, H-3), 3.95–4.04 (m, 3H, H-4, H-5, H-6) .

¹³C NMR (75 MHz, CD₃OD):

  • δ 178.9 (C=O), 163.3 (C-5), 120.2 (C-1), 93.7 (C-2), 83.6 (C-3), 68.8 (C-4) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ at m/z 272.96184 (calc. 272.96184) .

  • Isotopic Pattern: Distinctive iodine signature (1:1 ratio for [M]⁺ and [M+2]⁺ due to ¹²⁷I and ¹²⁹I) .

Applications in Organic Synthesis

Glyco-Alkynone Synthesis

The compound’s iodine atom enables cross-coupling with alkynes, producing glyco-alkynones used in drug discovery. For example, reaction with 4-methoxyphenylacetylene yields 3d, a potential kinase inhibitor precursor .

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